Broad-Spectrum Mediator Inhibition: Fepradinol Uniquely Suppresses All Three Major Inflammatory Mediators
In a rat skin vascular permeability model, fepradinol (25 mg/kg p.o.) was the only compound tested that inhibited the inflammatory actions induced by all three chemical mediators — histamine, serotonin, and bradykinin [1]. Reference compounds (including indomethacin) failed to achieve this broad-spectrum inhibition, highlighting fepradinol's unique mediator-agnostic mechanism.
| Evidence Dimension | Inhibition of vascular permeability induced by inflammatory mediators |
|---|---|
| Target Compound Data | Inhibited histamine-, serotonin-, and bradykinin-induced responses |
| Comparator Or Baseline | Indomethacin and other reference NSAIDs: ineffective against these mediators |
| Quantified Difference | Fepradinol: active against 3/3 mediators; comparator: 0/3 |
| Conditions | Rat skin vascular permeability assay; fepradinol 25 mg/kg p.o. |
Why This Matters
This broad-spectrum inhibition profile is not shared by COX-inhibiting NSAIDs, making fepradinol essential for research where prostaglandin-independent inflammation pathways are under investigation.
- [1] Masso JM, Villar AM, Conde JR, Martorell J. Effects of fepradinol on rat acute models of vascular permeability and leucocyte migration. Agents Actions. 1994;42(3-4):118-122. PMID: 7879696. View Source
